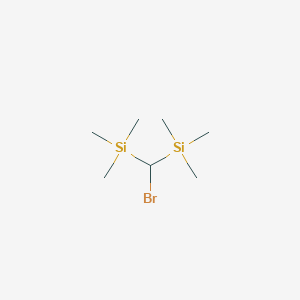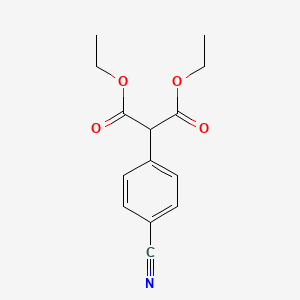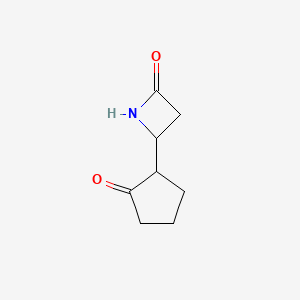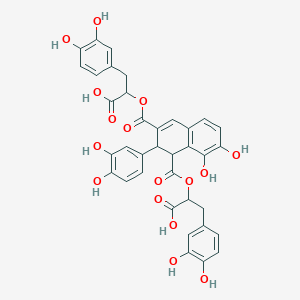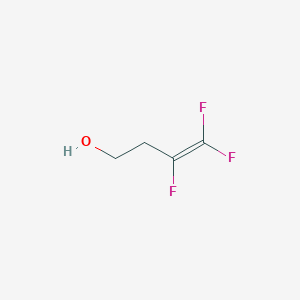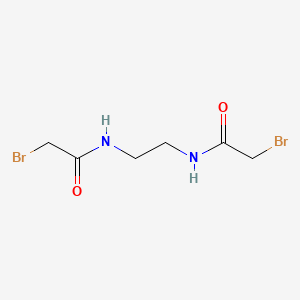
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .科学的研究の応用
Applications in Malaria Chemotherapy
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine and its derivatives show promise in the treatment of malaria. A novel 4-aminoquinoline derivative has exhibited curative activity against chloroquine-resistant malaria parasites and is being considered for preclinical development as a blood schizonticidal agent. The molecule demonstrates favorable drug-like properties and has shown promising activity in both in vitro and in vivo experimental malaria models (Dola et al., 2016).
Role in Histamine Receptor Research
The compound and its structural variants have been used in the study of histamine receptors. Notably, quinazoline-containing compounds related to this compound have been identified as potent histamine H4 receptor inverse agonists. These findings contribute to our understanding of the receptor's role and could potentially lead to the development of new therapeutic agents (Smits et al., 2008).
Catalytic Applications in Synthesis
The compound has been employed as a building block in the synthesis of complex organic molecules. A study utilized a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, which involved the compound as a key reactant. This methodology offers a green, efficient, and cost-effective approach for large-scale production of these derivatives (Murugesan et al., 2016).
Anticancer Activity
The compound and its derivatives have been explored for their anticancer potential. Various derivatives have been synthesized and tested for anticancer activity, revealing that the nature of heterocyclic substituents significantly influences the level and direction of activity. This makes these compounds a promising class for the development of new anticancer drugs (Konovalenko et al., 2022).
将来の方向性
Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.
作用機序
Target of Action
Piperazine derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory effects .
Mode of Action
It is known that the piperazine ring, a common structural motif in many pharmaceuticals, can interact with various biological targets, potentially altering their function .
生化学分析
Biochemical Properties
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels . By inhibiting PDE10A, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers. Additionally, it interacts with various proteins involved in cell signaling and metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to altered levels of cyclic nucleotides, which in turn affect downstream signaling pathways such as the cAMP/PKA and cGMP/PKG pathways . These changes can result in modified gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The quinoline moiety of the compound engages in hydrogen bonding with the backbone carbonyl of target proteins, stabilizing the compound-protein complex . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the inhibition of PDE10A by this compound results from its binding to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been shown to modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of PDE10A affects the levels of cyclic nucleotides, which are crucial regulators of metabolic flux . Additionally, this compound can influence the activity of other enzymes involved in energy production and biosynthetic processes, further impacting metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that sequester the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a quinoline moiety may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound may be localized to the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes.
特性
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZGJFAMURIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475462 |
Source


|
| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832102-03-1 |
Source


|
| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


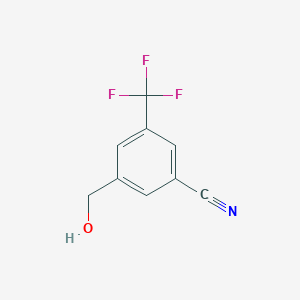
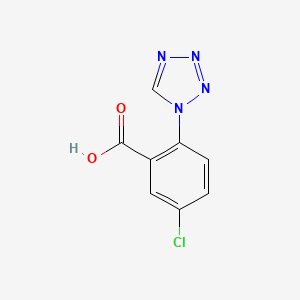
![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)

